Lajollamycin is produced by various strains of the genus Streptomyces, particularly Streptomyces qinglanensis. These bacteria are known for their ability to produce a wide range of bioactive compounds, including antibiotics and antitumor agents. The discovery of Lajollamycin was part of ongoing research into the secondary metabolites of soil-borne microorganisms, which are crucial in the search for new therapeutic agents .
Lajollamycin belongs to the class of compounds known as spiro-β-lactone-γ-lactams. It is structurally related to other oxazolomycin derivatives, which are characterized by their unique lactam and lactone rings. This classification highlights its potential as an antibiotic agent against various bacterial strains .
The synthesis of Lajollamycin has been achieved through several methods, predominantly involving microbial fermentation followed by extensive chromatographic purification techniques. The fermentation process typically utilizes Streptomyces strains cultured in specific media conducive to metabolite production. For example, a large-scale fermentation setup has been reported using soybean meal, peptone, glucose, and yeast extract as substrates .
Technical details regarding the extraction and purification processes include:
Lajollamycin's molecular structure features a spiro-β-lactone fused with a γ-lactam ring. The compound exhibits a complex three-dimensional arrangement that contributes to its biological activity. The exact molecular formula and mass have been determined through high-resolution mass spectrometry techniques.
The molecular formula for Lajollamycin is typically represented as C₁₈H₁₉N₃O₃, with a molecular weight around 313.36 g/mol. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) have been employed to elucidate its structural characteristics .
Lajollamycin undergoes various chemical reactions typical for lactams and lactones. These reactions can include hydrolysis under acidic or basic conditions, which can lead to the formation of different derivatives or degradation products.
In vitro assays have demonstrated that Lajollamycin interacts with specific enzymes involved in bacterial cell wall synthesis or protein synthesis pathways. The compound's reactivity profile suggests potential modifications that could enhance its antibacterial efficacy .
The mechanism of action for Lajollamycin primarily involves inhibition of bacterial growth through interference with essential cellular processes. It is believed to target the ribosomal machinery or disrupt cell wall biosynthesis pathways.
Studies indicate that Lajollamycin exhibits selective toxicity towards Gram-positive bacteria, potentially due to its ability to penetrate the bacterial cell wall more effectively than in Gram-negative counterparts. Its binding affinity to target sites on bacterial ribosomes has been quantitatively assessed using spectrophotometric methods .
Lajollamycin typically appears as a yellow oil or solid at room temperature. Its solubility profile indicates it is soluble in organic solvents like methanol and ethyl acetate but less soluble in water.
The compound's stability under various pH conditions has been evaluated, revealing that it maintains integrity in neutral to slightly acidic environments but may degrade under highly alkaline conditions. Thermal stability tests suggest it can withstand moderate heating without significant decomposition .
Lajollamycin has garnered attention for its potential applications in drug discovery and development due to its antibacterial properties. It serves as a lead compound for further synthetic modifications aimed at enhancing efficacy against resistant bacterial strains.
Research into Lajollamycin also extends into exploring its role as a template for designing new antibiotics that could address the growing concern of antibiotic resistance in pathogenic bacteria . Additionally, its unique structural features make it an interesting candidate for studies focused on structure-activity relationships within related compounds.
Lajollamycin was first isolated in 2005 by Potts and colleagues from the terrestrial actinomycete Streptomyces nodosus strain NPS007994, collected from the sediment of Scripps Canyon near La Jolla, California, USA [1] [3]. Despite the terrestrial species designation, the collection site's proximity to a marine canyon and subsequent discoveries highlight the ecological blurring between terrestrial and marine Streptomyces populations in coastal environments. This strain demonstrated a distinctive biosynthetic capacity, producing lajollamycin alongside other antibacterial metabolites [1] [3].
A significant advancement came in 2014 when Oh et al. identified additional structural variants—lajollamycins B, C, and D—from Streptomyces sp. strain SMC72 [1] [3]. These discoveries cemented the role of specific Streptomyces lineages as proficient producers of lajollamycin congeners. The biosynthesis hinges critically on a specialized gene cluster containing a nitric oxide synthase (NOS) homolog, which directs the production of nitric oxide (NO) as a key precursor for the molecule's distinctive nitro group [3]. Genomic mining utilizing NOS as a biosynthetic marker subsequently revealed that this conserved gene cluster is distributed across numerous actinobacterial genomes, indicating a wider, though phylogenetically constrained, biosynthetic potential within this phylum [3].
Table 1: Lajollamycin Variants and Producing Organisms
Compound Name | Producing Strain | Year Isolated | Key Structural Feature | Source Location |
---|---|---|---|---|
Lajollamycin | Streptomyces nodosus NPS007994 | 2005 | Nitro-tetraene | Scripps Canyon, CA, USA |
Lajollamycin B | Streptomyces sp. SMC72 | 2014 | (4′E,6′E,8′E,10′E)-tetraene | Undisclosed |
Lajollamycin C | Streptomyces sp. SMC72 | 2014 | (4′E,6′E,8′E,10′E)-tetraene | Undisclosed |
Lajollamycin D | Streptomyces sp. SMC72 | 2014 | (4′Z,6′E,8′E,10′E)-tetraene | Undisclosed |
Lajollamycin is phylogenetically classified within the oxazolomycin family, a group of at least 15 structurally related natural products predominantly isolated from various Streptomyces species [1] [7]. The family derives its name from oxazolomycin A, the founding member isolated in 1985 by Uemura and colleagues from Streptomyces sp. bacteria [1] [7]. Family members share a core peptide-polyketide hybrid structure but exhibit significant variations in their appended polyene chains, stereochemistry, and peripheral modifications.
Key structural relationships define the family:
Phylogenetically, lajollamycin-producing strains (S. nodosus, Streptomyces sp. SMC72) branch within the diverse Streptomyces clade known for producing complex hybrid metabolites. The conservation of the NOS-containing biosynthetic gene cluster across these strains, distinct from the canonical ozm cluster responsible for oxazolomycin A production, supports lajollamycin's classification as a distinct sub-lineage within the broader oxazolomycin structural family [1] [3] [7].
Table 2: Comparative Structural Features within the Oxazolomycin Family
Compound | Core Structure | Oxazole Ring | Polyene System | Unique Feature |
---|---|---|---|---|
Oxazolomycin A | Spiro-β-lactone-γ-lactam | Yes (5-subst.) | (Z,Z,E)-Triene | Founding member |
Neooxazolomycin | Bicyclic γ-lactone-γ-lactam | Yes | Not fully characterized | Only bicyclic core |
16-Methyloxazolomycin | Spiro-β-lactone-γ-lactam | Yes | Similar to Oxazolomycin A | Methyl at C16 |
Oxazolomycin B | Spiro-β-lactone-γ-lactam | Yes | (4′E,6′E,8′E)-Triene | Triene isomer |
Oxazolomycin C | Spiro-β-lactone-γ-lactam | Yes | (4′Z,6′E,8′E)-Triene | Triene isomer |
Lajollamycin | Spiro-β-lactone-γ-lactam | No | (4′Z,6′Z,8′E,10′E)-Tetraene | Nitro group, Tetraene |
Lajollamycin B | Spiro-β-lactone-γ-lactam | No | (4′E,6′E,8′E,10′E)-Tetraene | Tetraene geometry |
Lajollamycin C | Spiro-β-lactone-γ-lactam | No | (4′E,6′E,8′E,10′E)-Tetraene | Tetraene geometry |
Lajollamycin D | Spiro-β-lactone-γ-lactam | No | (4′Z,6′E,8′E,10′E)-Tetraene | Tetraene geometry |
The structural elucidation of lajollamycin has evolved significantly since its initial discovery, leveraging advancements in spectroscopic techniques and synthetic and enzymatic methodologies:
Table 3: Key Milestones in Lajollamycin Characterization
Year | Milestone | Key Methodology/Findings | Significance | Reference |
---|---|---|---|---|
2005 | Discovery & Planar Structure Elucidation | NMR (COSY, HMQC, HMBC), MS, IR; Tetraene geometry defined | Identified novel nitro-tetraene oxazolomycin | Potts et al. |
2014 | Discovery of Congeners (B,C,D) & Absolute Config. | ROESY, J-based analysis, Modified Mosher's method | Full stereochemistry established | Oh et al. |
2019 | Total Synthesis of Lajollamycin B | Organic synthesis | Confirmed structure and stereochemistry | Hatakeyama et al. |
2024 | Biosynthesis & Nitration Mechanism Discovery | NOS-guided genome mining, Gene knockouts, Isotope labeling, In vitro enzymology | Revealed P450-catalyzed olefin nitration; NO origin of nitro group | NOS Study |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3